molecular formula C14H11NO2S B1202731 5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid CAS No. 333312-09-7

5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid

Cat. No.: B1202731
CAS No.: 333312-09-7
M. Wt: 257.31 g/mol
InChI Key: YYTLACIFLNWFLC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with antioxidative defense enzymes and lipid membranes, particularly in Plasmodium berghei-infected erythrocytes

Cellular Effects

The effects of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the antioxidative defense mechanisms and lipid membranes in Plasmodium berghei-infected erythrocytes . These effects indicate that 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid can modulate cellular responses to oxidative stress and potentially alter cellular metabolism.

Molecular Mechanism

At the molecular level, 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid exerts its effects through various binding interactions with biomolecules. It has been shown to interact with antioxidative defense enzymes, which may lead to enzyme inhibition or activation . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions highlight the potential of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid as a modulator of cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound can maintain its stability over time, allowing for prolonged observation of its effects on cells

Dosage Effects in Animal Models

The effects of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid vary with different dosages in animal models. Higher doses of this compound may lead to toxic or adverse effects, while lower doses may be more beneficial for modulating cellular processes . It is essential to determine the optimal dosage range to maximize the therapeutic potential of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid while minimizing any harmful effects.

Metabolic Pathways

5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the overall metabolic state of cells, potentially leading to changes in energy production and utilization. Understanding the specific metabolic pathways affected by 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is crucial for elucidating its role in cellular metabolism.

Transport and Distribution

The transport and distribution of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can influence its overall activity and function. Studying the transport mechanisms of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid can provide insights into its bioavailability and therapeutic potential.

Subcellular Localization

5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell . Understanding the subcellular localization of 5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid is essential for elucidating its precise role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2,3-dimethylquinoline-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit hemoglobin degradation and modulate oxidative stress pathways sets it apart from other quinoline derivatives .

Properties

IUPAC Name

5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-7-3-4-8(2)12-10(7)5-9-6-11(14(16)17)18-13(9)15-12/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTLACIFLNWFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C3C=C(SC3=NC2=C(C=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357727
Record name BAS 02137208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333312-09-7
Record name BAS 02137208
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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